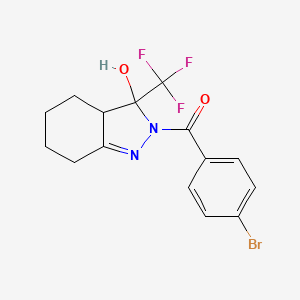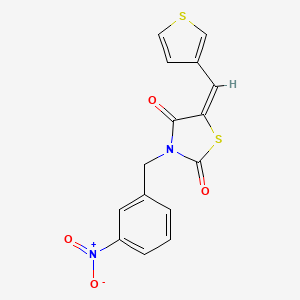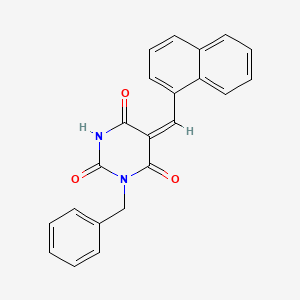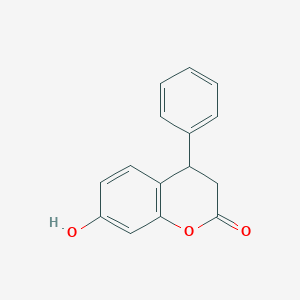
N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CME, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer research.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood. However, it is thought to inhibit the activity of certain enzymes that are involved in cell proliferation and survival pathways. N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been found to disrupt the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs. However, one limitation is the lack of clinical trials conducted on N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, which limits its potential use in human cancer therapy.
Direcciones Futuras
There are several future directions for N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide research. One direction is to conduct further preclinical studies to determine its safety and efficacy in animal models. Another direction is to investigate the potential use of N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide and its potential use in cancer therapy.
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is a promising chemical compound that has shown potential for use in cancer research. Its ability to selectively target cancer cells while sparing normal cells makes it a potentially safer and more effective treatment option. Further research is needed to fully understand its mechanism of action and potential use in cancer therapy.
Métodos De Síntesis
N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylaniline with 4-methoxybenzyl chloride to form an intermediate compound. This intermediate compound is then reacted with ethylenediamine to produce N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to exhibit anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N'-(4-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-9-13(18)5-8-15(11)20-17(22)16(21)19-10-12-3-6-14(23-2)7-4-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRCKIMAJAEZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2-methylphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)


![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)

